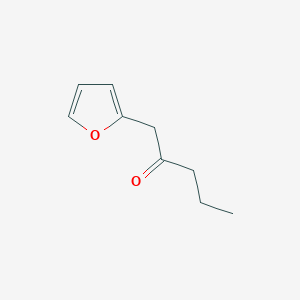

2-Pentanone, 1-(2-furyl)-

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(2-furyl)-1-pentanone and similar furyl ketones has been explored through gamma-radiolysis in 2-propanol solutions, where the compound and its derivatives are synthesized and studied for their radiation-induced reactions including homologous substitution, radioreduction, and dimerization processes (Torres et al., 1984). Furthermore, the flow photo-Nazarov reactions provide a method to cyclize 2-furyl vinyl ketones into furan-fused cyclopentanones under mild conditions, highlighting the reactivity of the furyl group in such transformations (Ashley et al., 2018).

Molecular Structure Analysis

The molecular structure of 1-(2-furyl)-1-pentanone derivatives has been elucidated through various spectroscopic techniques, providing insights into their configuration and stereochemistry. For instance, the synthesis and analysis of N-benzenesulfonyl-N,O isopropylidene derivatives of 1-(2-furyl)-2-aminobutane-1,3-diols have established their structure and stereochemistry through NMR spectroscopy and single-crystal X-ray analysis (Szechner et al., 1994).

Chemical Reactions and Properties

1-(2-furyl)-1-pentanone undergoes various chemical reactions, including oligomerization and cyclization, influenced by its furyl and ketone functional groups. The oligomerization of 2-methylfuran to produce derivatives like 2,4,4-tris(5′-methyl-2′-furyl)-1-pentanol demonstrates the compound's reactivity towards forming more complex structures (Ishigaki & Shono, 1974).

Physical Properties Analysis

The physical properties of 1-(2-furyl)-1-pentanone derivatives, such as solubility, boiling point, and melting point, are crucial for their application in various chemical processes. These properties are often determined experimentally and are influenced by the compound's molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photoreactivity, are essential for understanding the compound's behavior in chemical syntheses and applications. For example, the reactivity of 2-furyl vinyl ketones in the Nazarov cyclization under photochemical conditions reflects the compound's potential in synthesizing cyclic ketones (Ashley et al., 2018).

Aplicaciones Científicas De Investigación

Application 1: Furfural Upgrading by Aldol Condensation with Ketones

-

Methods of Application or Experimental Procedures : The aldol condensation reactions between furfural and various ketones were studied in a flow reactor at 373 K and 100 psi . Specific rates for the reaction of acetone and furfural were measured on different catalysts and found to be highest on CaO/MgAl2O4 . The presence of CO2 and H2O did not affect the stability of the CaO/MgAl2O4 catalyst .

-

Results or Outcomes : While aldol condensation rates between furfural and either 2-pentanone and decanal approached that of acetone, rates for 4-heptanone and 2,5-heptanedione were significantly lower . The selectivity to aldol products is affected by the relative rates of the aldol-condensation and the Cannizzaro reactions .

Application 2: Chemical Transformation of Sugars

-

Methods of Application or Experimental Procedures : The transformation of sugars into various bio-based value-added chemicals have been extensively and widely explored, with special interests on developing environmentally friendly processes involving mineral acids, bases, etc . Three important nonpetroleum-based chemicals, i.e. furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA), are derived via thermal dehydration of pentose and hexose sugars .

-

Results or Outcomes : Furfural is one of the important chemicals derived from biomass and also one of the key derivatives for producing significant nonpetroleum-derived chemicals . The annual production of furfural is about 300,000 tonnes per year .

Application 3: Conversion of Furfural to 1,2-Pentanediol

-

Methods of Application or Experimental Procedures : Colloidal ruthenium nanoparticles stabilized with polyvinylpyrrolidone in situ modified with different organic compounds are able to produce 1,2-pentanediol directly from furfural . The reaction was carried out at 125 °C under 20 bar of H2 pressure .

-

Results or Outcomes : The process resulted in a 36% selectivity for the production of 1,2-pentanediol directly from furfural . This compound has applications as monomers for polymer synthesis such as polyesters, polyurethanes, and polyamides, as well as potential fuels, or solvents .

Safety And Hazards

Propiedades

IUPAC Name |

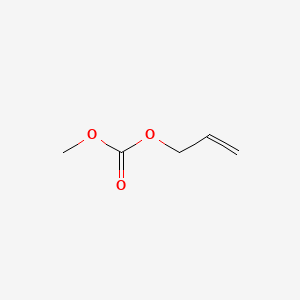

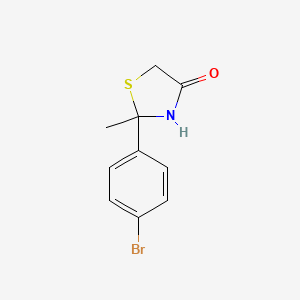

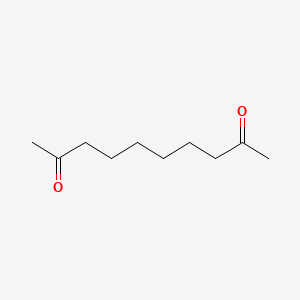

1-(furan-2-yl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVNFVHGZUNULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337000 | |

| Record name | 2-Pentanone, 1-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentanone, 1-(2-furyl)- | |

CAS RN |

20907-03-3 | |

| Record name | 2-Pentanone, 1-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.